3-methyl-N-[2-methyl-5-(5-{[(3-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-METHYL-N-{2-METHYL-5-[5-(3-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE involves multiple steps, starting from the appropriate benzamide and benzoxazole precursors. The general synthetic route includes:
Formation of Benzamide Derivative: The initial step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with an amine to produce the corresponding benzamide.
Formation of Benzoxazole Derivative: The benzoxazole moiety is synthesized by reacting 2-aminophenol with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the benzamide and benzoxazole derivatives under appropriate conditions to form the target compound
Chemical Reactions Analysis
3-METHYL-N-{2-METHYL-5-[5-(3-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{2-METHYL-5-[5-(3-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzamide and benzoxazole moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3-METHYL-N-{2-METHYL-5-[5-(3-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE can be compared with other similar compounds, such as:
N,N-Diethyl-3-methylbenzamide:
2,3-Dimethoxybenzamide: This compound has different substituents on the benzamide ring, leading to variations in its chemical and biological properties.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with distinct functional groups, affecting its reactivity and applications.
The uniqueness of 3-METHYL-N-{2-METHYL-5-[5-(3-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE lies in its combined benzamide and benzoxazole structure, which imparts specific chemical and biological properties not found in simpler benzamide derivatives.
Properties
Molecular Formula |
C30H25N3O3 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
3-methyl-N-[2-[4-methyl-3-[(3-methylbenzoyl)amino]phenyl]-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C30H25N3O3/c1-18-6-4-8-21(14-18)28(34)31-24-12-13-27-26(17-24)33-30(36-27)23-11-10-20(3)25(16-23)32-29(35)22-9-5-7-19(2)15-22/h4-17H,1-3H3,(H,31,34)(H,32,35) |
InChI Key |
PYSXUUPJVLFPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)C)NC(=O)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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